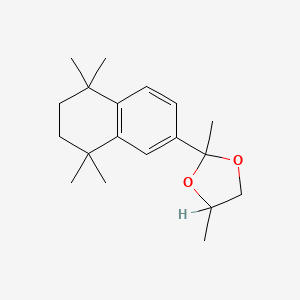
3,4-Ethylenedioxythiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Ethylenedioxythiophene is an organosulfur compound with the chemical formula C(_6)H(_6)O(_2)S. It is a colorless, viscous liquid that is primarily used as a monomer in the synthesis of conductive polymers. The compound consists of a thiophene ring substituted at the 3 and 4 positions with an ethylene glycolyl unit. It is a key precursor to poly(this compound), a highly stable and conductive polymer used in various applications, including electrochromic displays, photovoltaics, and sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-ethylenedioxythiophene typically involves the reaction of 2,3-butanedione, trimethyl orthoformate, and ethylene glycol to form the dioxane ring. This is followed by sulfidization with elemental sulfur to produce the thiophene ring . Another common method involves replacing the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Ethylenedioxythiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most significant reactions is its oxidation to form poly(this compound), a conductive polymer .
Common Reagents and Conditions:
Oxidation: The oxidation of this compound to poly(this compound) typically involves the use of oxidizing agents such as peroxydisulfate.
Reduction and Substitution: These reactions often involve the use of reducing agents or nucleophiles under controlled conditions to achieve the desired transformations.
Major Products: The primary product of the oxidation reaction is poly(this compound), a highly conductive polymer with applications in various electronic devices .
Scientific Research Applications
3,4-Ethylenedioxythiophene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-ethylenedioxythiophene primarily involves its conversion to poly(this compound) through oxidation. The process begins with the formation of a radical cation, which attacks a neutral this compound molecule, followed by deprotonation and further polymerization steps. This results in the formation of a highly conductive polymer with excellent stability and electrical properties .
Comparison with Similar Compounds
Thiophene: A simpler analog of 3,4-ethylenedioxythiophene, thiophene lacks the ethylene glycolyl substitution and has lower conductivity.
3,4-Dimethoxythiophene: This compound has methoxy groups instead of the ethylene glycolyl unit, resulting in different electronic properties.
Uniqueness: this compound is unique due to its ability to form highly conductive polymers with excellent stability and environmental resistance. Its ethylene glycolyl substitution enhances its solubility and processability compared to other thiophene derivatives .
Properties
CAS No. |
126212-50-1 |
|---|---|
Molecular Formula |
C10H15NSi |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




